(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine is an organic compound notable for its complex molecular structure, which includes cyclopropyl and furan functional groups. The molecular formula is with a molecular weight of approximately 191.27 g/mol. This compound is significant in medicinal chemistry due to its potential biological activities, which are often associated with similar structural motifs found in pharmacologically active compounds.
This compound can be classified as a substituted amine due to the presence of the methanamine group. It is derived from the cyclopropyl and furan moieties, which are often found in various natural products and synthetic pharmaceuticals. The unique structural characteristics of (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine suggest potential applications in drug development and materials science .
The synthesis of (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine typically involves multiple steps that may include:
The reaction conditions, including temperature, solvent choice, and catalysts, are critical for optimizing yields. For instance, using continuous flow reactors in industrial settings can enhance scalability and consistency in product quality .
The molecular structure of (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.27 g/mol |
IUPAC Name | [2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropyl]methanamine |
InChI | InChI=1S/C12H17NO/c1-7-4-9(7)11-2-3-12(14-11)10-5-8(10)6-13/h2-3,7-10H,4-6,13H2,1H3 |
SMILES | CC1CC1C2=CC=C(O2)C3CC3CN |
This data illustrates the compound's intricate architecture, contributing to its chemical reactivity and biological interactions .
(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine can undergo various chemical reactions typical for amines and cyclic compounds:
Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The choice of solvents and reaction conditions significantly influences the outcomes .
The mechanism of action for (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine is primarily understood through its interactions with biological targets such as enzymes or receptors. Binding studies indicate that this compound may modulate activity at these targets, leading to various biological effects.
Predictive models like PASS (Prediction of Activity Spectra for Substances) help estimate potential biological activities based on structural characteristics.
The compound typically appears as a liquid at room temperature, although specific boiling points are not widely documented.
Key chemical properties include:
Property | Value |
---|---|
Appearance | Liquid |
Storage Temperature | 4 °C |
These properties are essential for handling and application in laboratory settings .
(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine has several scientific applications:
Research continues to explore its interactions with biomolecules using techniques such as molecular docking and surface plasmon resonance .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8